molecular formula C12H12O3 B157678 Senkyunolide C CAS No. 91652-78-7

Senkyunolide C

Cat. No.: B157678
CAS No.: 91652-78-7
M. Wt: 204.22 g/mol
InChI Key: NRENRLOUWSVYIA-WCIBSUBMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Senkyunolide C is a chemical compound that belongs to the class of benzofuran derivatives This compound is characterized by its unique structure, which includes a benzofuran ring fused with a butylidene and a hydroxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Senkyunolide C typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-hydroxy-2-benzofuran-1-one with butylidene derivatives in the presence of a suitable catalyst. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized in industrial processes to enhance sustainability.

Chemical Reactions Analysis

Types of Reactions

Senkyunolide C undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The butylidene moiety can be reduced to form saturated derivatives.

    Substitution: The benzofuran ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated benzofuran derivatives.

    Substitution: Formation of substituted benzofuran compounds with varied functional groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of Senkyunolide C involves its interaction with specific molecular targets and pathways. The hydroxy group and the butylidene moiety play crucial roles in its biological activity. The compound may exert its effects by modulating enzyme activity, interacting with cellular receptors, or influencing signal transduction pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    (3Z)-3-butylidene-2-benzofuran-1-one: Lacks the hydroxy group, which may affect its biological activity.

    (3Z)-3-butylidene-5-methoxy-2-benzofuran-1-one: Contains a methoxy group instead of a hydroxy group, potentially altering its reactivity and applications.

    (3Z)-3-butylidene-5-hydroxy-2-benzothiophene-1-one: Similar structure with a sulfur atom replacing the oxygen in the benzofuran ring.

Uniqueness

Senkyunolide C is unique due to the presence of both the hydroxy group and the butylidene moiety, which contribute to its distinct chemical and biological properties

Biological Activity

Senkyunolide C is a natural compound predominantly extracted from the rhizome of Cnidium officinale, a plant known for its medicinal properties. This phthalide derivative has garnered attention due to its diverse biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. This article provides an in-depth analysis of the biological activities of this compound, supported by recent research findings, data tables, and case studies.

PropertyValue
Molecular FormulaC₁₂H₁₂O₃
Molecular Weight204.22 g/mol
Density1.3 ± 0.1 g/cm³
Boiling Point387.1 ± 42.0 °C
Flash Point171.7 ± 20.7 °C

This compound exhibits a unique structure that contributes to its biological activities, including a butylidene group and a hydroxyl functional group, which enhance its interaction with biological targets.

1. Anti-inflammatory Effects

This compound has been shown to possess significant anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines and modulate inflammatory pathways, particularly through the NF-κB signaling pathway.

  • Case Study : A study demonstrated that this compound reduced lipopolysaccharide (LPS)-induced inflammation in BV2 microglial cells by downregulating NF-κB activation, leading to decreased expression of inflammatory mediators like IL-6 and TNF-α .

2. Antioxidant Activity

The antioxidant capacity of this compound has been evaluated through various assays, indicating its ability to scavenge free radicals and reduce oxidative stress.

  • Research Findings : In vitro studies have shown that this compound effectively scavenges DPPH radicals and reduces lipid peroxidation in neuronal cells, suggesting a protective role against oxidative damage .

3. Neuroprotective Effects

This compound's ability to protect neuronal cells from apoptosis and oxidative stress has been highlighted in several studies.

  • Mechanism of Action : The compound has been reported to activate the PI3K/Akt signaling pathway, which is crucial for cell survival under stress conditions. This activation leads to increased expression of brain-derived neurotrophic factor (BDNF), promoting neuronal health .

Signaling Pathways

The biological activities of this compound are mediated through various signaling pathways:

  • NF-κB Pathway : Inhibition of this pathway reduces inflammation.
  • PI3K/Akt Pathway : Activation promotes cell survival and neuroprotection.
  • JNK Pathway : Modulation affects apoptosis in neuronal cells.

Summary of Biological Activities

Activity TypeMechanismReferences
Anti-inflammatoryInhibition of NF-κB signaling ,
AntioxidantScavenging free radicals; reducing lipid peroxidation ,
NeuroprotectiveActivation of PI3K/Akt pathway ,

Properties

IUPAC Name

(3Z)-3-butylidene-5-hydroxy-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O3/c1-2-3-4-11-10-7-8(13)5-6-9(10)12(14)15-11/h4-7,13H,2-3H2,1H3/b11-4-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRENRLOUWSVYIA-WCIBSUBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC=C1C2=C(C=CC(=C2)O)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C=C\1/C2=C(C=CC(=C2)O)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Senkyunolide C
Reactant of Route 2
Senkyunolide C
Reactant of Route 3
Senkyunolide C
Reactant of Route 4
Senkyunolide C
Reactant of Route 5
Senkyunolide C
Reactant of Route 6
Senkyunolide C

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.